

# Technical Guide: Solubility Profile of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

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## Compound of Interest

Compound Name: 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

Cat. No.: B106983

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Disclaimer: Specific, experimentally-derived solubility data for **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** (CAS: 6873-77-4) is not readily available in public scientific literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and report the solubility of this compound. It includes established experimental protocols and templates for data presentation and visualization.

## Introduction

**6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** is a complex organic molecule with the chemical formula  $C_{16}H_{33}NO_2$ [1][2][3]. Its structure, featuring a long hydrocarbon chain, suggests hydrophobic properties, while the presence of hydroxyl and oxime groups may contribute to its solubility in certain organic solvents[2]. This compound is known for its application as a cationic extractant in the separation of metals, such as in the recovery of indium and gallium[1][4][5]. In the context of drug development, understanding the solubility of a compound is critical as it directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide outlines a systematic approach to characterizing the solubility of this  $\alpha$ -hydroxy oxime.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** is presented below.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>33</sub> NO <sub>2</sub>	[1][2][3][6]
Molecular Weight	271.44 g/mol	[1][4][6][7]
Appearance	White to Off-White Solid	[8][9]
Boiling Point (Predicted)	386.3°C at 760 mmHg	[6][8]
Density (Predicted)	0.94 g/cm <sup>3</sup>	[6][8]
Flash Point	246.3°C	[6][8]
LogP (Predicted)	4.61	[6]
pKa (Predicted)	11.91 ± 0.10	[5][9]

## Preliminary Solubility Assessment

A preliminary qualitative and quantitative assessment of solubility is a crucial first step. Based on safety data sheets, the compound is known to be slightly soluble in chloroform and ethyl acetate[5][8][9].

Table 1: Reported Qualitative Solubility

Solvent	Solubility
Chloroform	Slightly Soluble[5][8][9]
Ethyl Acetate	Slightly Soluble[5][8][9]

A comprehensive analysis would require testing in a broader range of solvents, including polar protic, polar aprotic, and non-polar solvents commonly used in pharmaceutical development.

## Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the standard method for determining the equilibrium solubility of a compound.

#### 4.1. Materials

- **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** (analytical grade)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400, Propylene Glycol, Octanol) of appropriate purity.
- Vials with screw caps
- Analytical balance
- Thermostatic shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

#### 4.2. Procedure

- **Preparation:** Add an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in a labeled vial. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
- **Data Reporting:** Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

## Data Presentation

Quantitative results should be summarized in a clear and structured format for easy comparison.

Table 2: Template for Quantitative Solubility Data of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime**

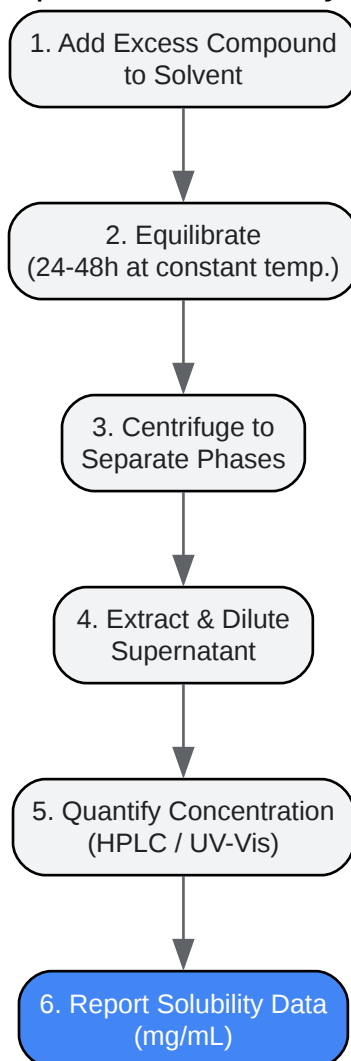
Solvent	Solvent Type	Temperature (°C)	Solubility (mg/mL) ± SD
Water	Polar Protic	25	Experimental Data
Ethanol	Polar Protic	25	Experimental Data
Methanol	Polar Protic	25	Experimental Data
DMSO	Polar Aprotic	25	Experimental Data
Acetone	Polar Aprotic	25	Experimental Data
n-Octanol	Non-Polar	25	Experimental Data
Hexane	Non-Polar	25	Experimental Data

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

## Workflow for Equilibrium Solubility Determination

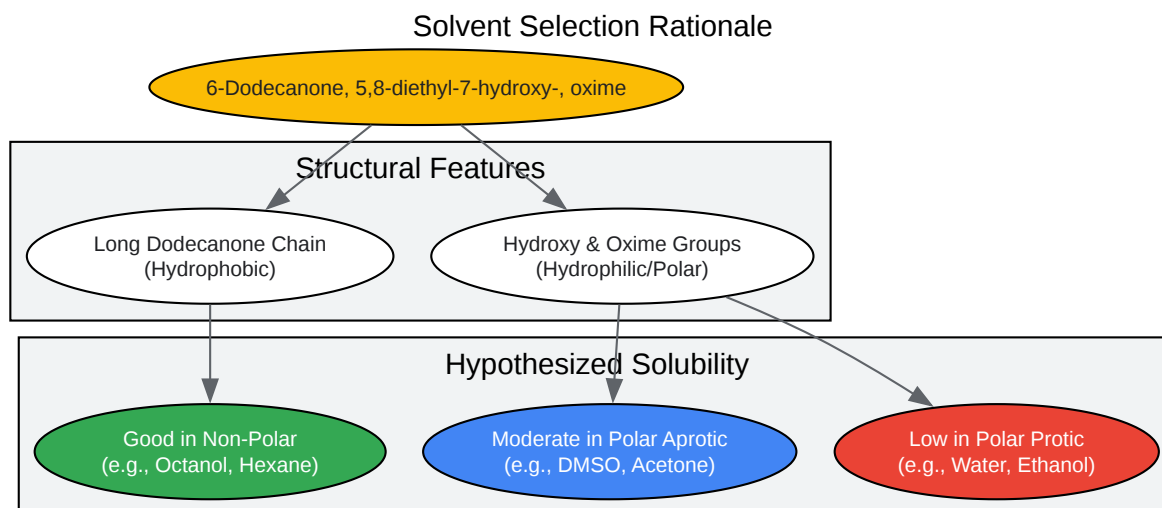


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Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

## Logical Diagram for Solvent Selection

This diagram presents a logical approach to solvent selection based on the structural characteristics of the compound.



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Caption: A logical diagram illustrating the rationale for solvent selection based on the compound's structural features.

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